2-ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide
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Description
2-ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyridin-3-yl group, which is a common pharmacophore in many biologically active molecules . This suggests that it might interact with a variety of biological targets, such as enzymes or receptors.
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Many drugs that contain a pyridin-3-yl group are involved in signaling pathways, such as those related to inflammation or cancer .
Biological Activity
2-Ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound's molecular formula is C16H20N2O3S with a molecular weight of 348.45 g/mol. Its structure features a sulfonamide group, which is often associated with antimicrobial properties.
Property | Value |
---|---|
Molecular Formula | C16H20N2O3S |
Molecular Weight | 348.45 g/mol |
IUPAC Name | This compound |
CAS Number | 941257-34-7 |
Antimicrobial Properties
Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), a precursor in the synthesis of folate necessary for bacterial DNA synthesis. This mechanism has been well-documented in various studies.
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation. For instance, the compound has been tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations.
The mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes, particularly those involved in the inflammatory response and cell cycle regulation.
- Interaction with DNA : It may bind to DNA or related proteins, affecting replication and transcription processes.
- Modulation of Signaling Pathways : The compound can influence various signaling pathways, including those regulated by kinases like IKK (IκB kinase), which plays a role in the NF-kB signaling pathway associated with inflammation and cancer progression.
Case Studies
-
Study on Antimicrobial Efficacy :
In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth compared to controls, supporting its use as an antimicrobial agent. -
Cytotoxicity Assessment :
A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer therapeutic.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Biological Activity | Notes |
---|---|---|
2-Methyl-N-pyridin-3-ylbenzenesulfonamide | Moderate antimicrobial activity | Lacks the ethoxy group |
4-Ethoxy-N-(3-pyridinyl)benzenesulfonamide | Low cytotoxicity | Different substituents |
2-Ethoxy-N-(4-pyridinyl)benzenesulfonamide | Significant anticancer activity | Similar structure but different position |
Properties
IUPAC Name |
2-ethoxy-5-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-8-7-13(12(2)3)10-16(15)22(19,20)18-14-6-5-9-17-11-14/h5-12,18H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEQUNTZDRJHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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